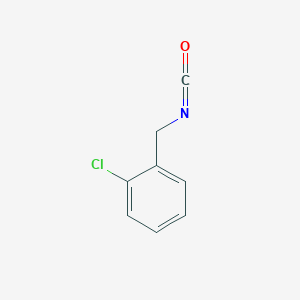

2-Chlorobenzyl isocyanate

概述

描述

2-Chlorobenzyl isocyanate: is an organic compound with the molecular formula C8H6ClNO . It is a clear, colorless to slightly yellow liquid with a molecular weight of 167.59 g/mol . This compound is primarily used as an intermediate in organic synthesis and has applications in various fields, including chemistry and biology.

准备方法

Synthetic Routes and Reaction Conditions: 2-Chlorobenzyl isocyanate can be synthesized from 2-chlorobenzylamine. One common method involves the reaction of 2-chlorobenzylamine with triphosgene in the presence of a base such as sodium bicarbonate. The reaction is typically carried out in a mixture of dichloromethane and water at room temperature for about 16 hours .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of triphosgene as a phosgene substitute is preferred due to its safer handling properties. The reaction conditions are optimized to ensure high yield and purity of the final product.

化学反应分析

Types of Reactions: 2-Chlorobenzyl isocyanate undergoes various chemical reactions, including:

Nucleophilic Addition: Reacts with nucleophiles such as water, alcohols, and amines to form corresponding ureas, carbamates, and substituted ureas.

Substitution Reactions: Can participate in substitution reactions where the isocyanate group is replaced by other functional groups.

Common Reagents and Conditions:

Water: Reacts with this compound to form 2-chlorobenzylamine and carbon dioxide.

Alcohols: Reacts to form carbamates under mild conditions.

Amines: Forms substituted ureas, often requiring mild heating.

Major Products Formed:

2-Chlorobenzylamine: Formed by hydrolysis.

Carbamates: Formed by reaction with alcohols.

Substituted Ureas: Formed by reaction with amines.

科学研究应用

2-Chlorobenzyl isocyanate is widely used in scientific research, particularly in the fields of chemistry and biology. Some of its applications include:

Proteomics Research: Used as a reagent for the modification of proteins and peptides.

Organic Synthesis: Serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Material Science: Utilized in the preparation of polymers and other advanced materials.

作用机制

The mechanism of action of 2-chlorobenzyl isocyanate involves its high reactivity towards nucleophiles. The isocyanate group (–N=C=O) is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions where the compound acts as a building block for more complex molecules .

相似化合物的比较

4-Chlorobenzyl isocyanate: Similar structure but with the chlorine atom in the para position.

2-Chloroethyl isocyanate: Contains an ethyl group instead of a benzyl group.

2-Fluorobenzyl isocyanate: Contains a fluorine atom instead of chlorine.

Uniqueness: 2-Chlorobenzyl isocyanate is unique due to its specific reactivity profile and the position of the chlorine atom, which influences its chemical behavior and applications. Its ability to form a wide range of derivatives makes it a valuable compound in organic synthesis and research.

生物活性

2-Chlorobenzyl isocyanate (CBI), with the chemical formula ClC6H4CH2NCO, is a reactive compound known for its biological activity, particularly in biochemical modifications and interactions with various biomolecules. This article explores its mechanisms of action, cellular effects, metabolic pathways, and applications in scientific research.

Target of Action

CBI primarily reacts with compounds that possess active hydrogen atoms, such as amino groups in proteins. This reactivity allows it to modify proteins and enzymes, leading to significant biochemical changes.

Mode of Action

The compound undergoes nucleophilic substitution reactions at the benzylic position. Its high reactivity enables it to form stable urea derivatives upon interacting with amino groups, which can alter enzyme activity and protein function.

Biochemical Pathways

CBI's interaction with biomolecules can interfere with several biochemical pathways. It has been shown to modulate the NFκB signaling pathway, which is crucial for inflammatory and immune responses. The compound's ability to influence gene expression and cell signaling pathways highlights its potential as a signaling molecule at lower concentrations.

Cellular Effects

The effects of CBI on cells are concentration-dependent:

- Low Concentrations : At lower doses, CBI can act as a signaling molecule, influencing cellular processes and gene expression.

- High Concentrations : Higher doses can lead to cytotoxic effects, including respiratory distress and liver damage in animal models.

Dosage Effects in Animal Models

Research indicates that the threshold for toxic effects varies significantly based on dosage and exposure duration. While low doses may have minimal or beneficial effects, higher doses pose risks of severe toxicity.

Pharmacokinetics

The bioavailability of CBI is influenced by the route of administration and metabolic rate. Its interactions with metabolic enzymes, particularly cytochrome P450s, result in the formation of reactive intermediates that can further engage with cellular nucleophiles, impacting overall metabolism.

Chemical Reactions Analysis

CBI participates in various chemical reactions:

| Reaction Type | Description |

|---|---|

| Nucleophilic Addition | Reacts with water, alcohols, and amines to form ureas and carbamates. |

| Substitution Reactions | The isocyanate group can be replaced by other functional groups. |

| Hydrolysis | In the presence of water, it forms 2-chlorobenzylamine and carbon dioxide. |

Major Products Formed

- 2-Chlorobenzylamine : Formed through hydrolysis.

- Carbamates : Result from reactions with alcohols.

- Substituted Ureas : Created by reactions with amines.

Scientific Research Applications

CBI has diverse applications in scientific research:

- Proteomics Research : Used as a reagent for protein modification studies.

- Organic Synthesis : Serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.

- Material Science : Applied in creating polymers and advanced materials .

Case Studies

- Protein Modification Studies : CBI has been utilized to study the effects of protein modifications on enzyme activity. Researchers found that modifying lysine residues with CBI could inhibit or activate enzymes depending on the context of the reaction.

- Toxicology Assessments : In animal models exposed to varying doses of CBI, researchers observed significant differences in respiratory function and liver health, underscoring the importance of dosage in determining biological outcomes.

- Environmental Impact Studies : Investigations into the ecotoxicity of CBI have shown its potential effects on aquatic life, indicating a need for careful handling and disposal due to its reactive nature .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 2-chlorobenzyl isocyanate, and how can reaction conditions be optimized to improve yield?

this compound is synthesized via reactions involving sulfonamide intermediates and phosgene, as described in . For example, treatment of 4-chloro-3-nitrobenzene sulfonamide with phosgene and butyl isocyanate under controlled conditions yields the target compound as a yellow oil (66% yield after distillation). Optimization strategies include:

- Temperature control : Maintaining low temperatures during phosgene addition to minimize side reactions.

- Catalyst selection : Using butyl isocyanate as a catalyst to enhance reactivity.

- Purification : Distillation under reduced pressure to isolate the product .

Q. How can spectroscopic techniques (e.g., IR, NMR) validate the structural integrity of this compound derivatives?

Key characterization methods include:

- Infrared (IR) spectroscopy : Identification of the isocyanate group (NCO stretch at ~2250–2275 cm⁻¹) and sulfonyl carbamate linkages (as in ).

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., aromatic protons and chlorine proximity). For derivatives like methyl carbamates, quantitative yields can be verified via integration of methoxy groups .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Exposure limits : Adhere to occupational exposure limits (OELs) for isocyanates (e.g., 0.02 µg reporting limit via HPLC analysis, as in ).

- Personal protective equipment (PPE) : Use nitrile gloves, fume hoods, and respirators due to severe eye and respiratory hazards ( ).

- Waste disposal : Neutralize residual isocyanate groups with aqueous ammonia before disposal .

Advanced Research Questions

Q. How can computational tools (e.g., ChemAxon’s REACTOR) predict the reactivity of this compound in novel synthetic pathways?

Cheminformatics software enables virtual reaction modeling. For example:

- Reaction simulation : Inputting this compound and nucleophiles (e.g., amines) to predict carbamate formation pathways.

- Data curation : Use OpenBabel to remove duplicate structures and validate reaction feasibility ().

- Kinetic analysis : Merging reaction databases (e.g., Glarborg et al.’s mechanisms) to model combustion or pyrolysis behavior ().

Q. What strategies resolve contradictions in reported reactivity data for this compound across studies?

- Cross-validation : Compare experimental yields (e.g., 35–50% sulfonamide synthesis in ) with computational predictions.

- Sensitivity analysis : Identify dominant reaction pathways under varying conditions (e.g., temperature, solvent polarity) using flow rate simulations ().

- Error margins : Quantify uncertainties in spectroscopic data (e.g., ±0.1 ppm shifts in NMR due to solvent effects) .

Q. How can this compound be functionalized for applications in polymer science or medicinal chemistry?

- Polymer grafting : React with poly(bisphenol A-co-epichlorohydrin) to form sulfonyl carbamate-linked copolymers (degree of substitution = 0.62, per elemental analysis in ).

- Pharmaceutical intermediates : Synthesize chiral carbamates via microwave-assisted reactions (105°C, 3 hours) with KI/K₂CO₃ catalysis ().

- Biological probes : Derivatize with fluorescent tags to study nucleophilic interactions (e.g., enzyme binding assays) .

Q. Methodological and Analytical Considerations

Q. What analytical methods are most effective for quantifying trace residues of this compound in environmental samples?

- High-Performance Liquid Chromatography (HPLC) : Detect limits as low as 0.02 µg with UV/Vis or fluorescence detection ( ).

- Mass spectrometry (MS) : Coupled with GC or LC for structural confirmation and quantification.

- Derivatization : React with methanol to form stable methyl carbamates for easier analysis ().

Q. How should researchers design experiments to assess the thermal stability of this compound?

- Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures (e.g., auto-ignition point via ASTME659-78 test, as in ).

- Differential scanning calorimetry (DSC) : Identify exothermic/endothermic events during heating.

- Pyrolysis simulations : Use closed-reactor models to validate species profiles (e.g., CO, NOx emissions) .

Q. Data Presentation and Reporting Standards

Q. How can researchers ensure compliance with academic standards when presenting spectroscopic or kinetic data?

- Transparency : Report raw data (e.g., NMR shifts, IR peaks) alongside processed results ( ).

- Uncertainty quantification : Include error margins for yields and kinetic parameters (e.g., ±5% for GC purity in ).

- Visualization : Use tables to summarize key findings (e.g., reaction yields, substituent effects) and avoid redundant graphs ( ).

属性

IUPAC Name |

1-chloro-2-(isocyanatomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO/c9-8-4-2-1-3-7(8)5-10-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRWLEYNCGRJLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN=C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369865 | |

| Record name | 2-Chlorobenzyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55204-93-8 | |

| Record name | 2-Chlorobenzyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-2-(isocyanatomethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。